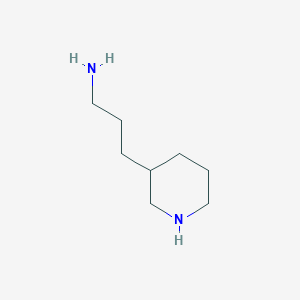

3-Piperidin-3-yl-propylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-3-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c9-5-1-3-8-4-2-6-10-7-8/h8,10H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOHQKOPNYAQIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482253 | |

| Record name | 3-Piperidin-3-yl-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35307-80-3 | |

| Record name | 3-Piperidin-3-yl-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Piperidine Scaffolds in Modern Medicinal Chemistry and Drug Discovery

The piperidine (B6355638) nucleus is an essential heterocyclic system and a cornerstone in the development of pharmaceuticals. bohrium.com It is among the most prevalent synthetic fragments in drug design and plays a significant role in the pharmaceutical industry. bohrium.commdpi.com In fact, piperidine is the most commonly utilized heterocycle found in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). arizona.edu

The widespread use of piperidine scaffolds can be attributed to several beneficial characteristics that they can impart to a molecule. thieme-connect.comresearchgate.net Introducing chiral piperidine scaffolds into small molecules can help in:

Modulating physicochemical properties. thieme-connect.comresearchgate.netthieme-connect.com

Enhancing biological activities and selectivity. thieme-connect.comresearchgate.netthieme-connect.com

Improving pharmacokinetic profiles. thieme-connect.comresearchgate.netthieme-connect.com

Reducing cardiac hERG toxicity. thieme-connect.comresearchgate.netthieme-connect.com

These attributes make piperidine-based molecules attractive starting points for drug discovery. arizona.edu Consequently, piperidine derivatives have been successfully developed for a wide array of therapeutic applications, including as anticancer, antiviral, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents. bohrium.com The structural flexibility and three-dimensional nature of motifs like N-benzyl piperidine are frequently employed in drug discovery programs. bohrium.com The continued exploration of piperidine-based compounds is considered a promising strategy for enriching the library of molecules available to combat various diseases. thieme-connect.comresearchgate.net

Historical Context of Research on 3 Piperidin 3 Yl Propylamine Derivatives

The study of piperidine's stereochemistry has been a topic of significant interest for medicinal chemists since the latter part of the 20th century. thieme-connect.com While specific historical documentation detailing the initial synthesis or investigation of 3-Piperidin-3-yl-propylamine is not extensively covered in broad reviews, the historical importance of structurally related compounds provides context for its emergence as a scaffold of interest.

For instance, research from the late 1990s focused on developing selective agonists for the h5-HT1D receptor as potential treatments for migraines. acs.org This work involved the synthesis of a series of 3-[3-(piperidin-1-yl)propyl]indoles, which, despite featuring a different piperidine (B6355638) isomer (1-yl instead of 3-yl), highlights the early recognition of the propylamine-linker-piperidine combination as a valuable pharmacophore for targeting neurological pathways. acs.org

Further illustrating the long-standing interest in similar structural motifs, a 2006 patent described the use of 1,4-bis(3-aminopropyl)piperazine (B145938) derivatives for potential application in treating neurodegenerative diseases. google.com Although based on a piperazine (B1678402) core, the use of the 3-aminopropyl side chain underscores a historical trend in medicinal chemistry of using such linkers to connect heterocyclic systems to achieve desired biological activity. More recent work, such as the 2022 synthesis of specific enantiomers of 3-(piperidin-3-yl)-1H-indole derivatives, builds upon these foundational concepts of stereochemistry and functionalization that have been evolving for decades. nih.gov

Overview of Current Research Directions for 3 Piperidin 3 Yl Propylamine

Chemical Reaction Pathways for Piperidine-Propylamine Scaffold Construction

The construction of the piperidine-propylamine scaffold is a focal point of synthetic organic chemistry due to its prevalence in biologically active molecules. Researchers have developed numerous pathways that offer access to this structural motif, ranging from classical cyclization reactions to modern catalytic systems.

Acylation-Based Synthesis Strategies for Amide Precursors

Acylation reactions are fundamental to the synthesis of amide precursors, which are versatile intermediates en route to piperidine derivatives. These strategies involve the formation of an amide bond, which can subsequently be involved in cyclization or other transformations to yield the final heterocyclic product.

One effective method involves a one-pot reaction that transforms halogenated amides into piperidines. mdpi.com This process integrates amide activation, the reduction of nitrile ions, and an intramolecular nucleophilic substitution into a single, efficient sequence. mdpi.com The reaction conditions are notably mild and avoid the use of metal catalysts. mdpi.com For instance, N-phenethyl chloropentamides can be smoothly converted into the corresponding N-phenethyl piperidines, accommodating both electron-donating and electron-withdrawing substituents on the aromatic ring. mdpi.com

Another advanced strategy focuses on the stereoselective synthesis of C–N atropisomeric amides, which can serve as chiral precursors. This method relies on an intramolecular acyl transfer from a tethered Lewis basic group, such as a pyridine (B92270) or tertiary amine. whiterose.ac.uk The reactions proceed under kinetic control, often yielding products with high atropselectivity that can be isolated as single diastereoisomers. whiterose.ac.uk This approach highlights the sophisticated control that can be achieved in amide synthesis, paving the way for complex, stereodefined piperidine targets. whiterose.ac.uk

The synthesis of 4-aryl 4-acyl piperidine derivatives has also been achieved using indium metal in the presence of an acid anhydride (B1165640) like acetic anhydride. google.com This process demonstrates an alternative route to acyl-substituted piperidines, which are valuable intermediates for further functionalization. google.com

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. This technology has been successfully applied to the synthesis of piperidine analogs and other nitrogen-containing heterocycles.

For example, a rapid (10-minute) microwave-assisted, one-pot procedure has been developed for the synthesis of N,N′-disubstituted formamidines, which are precursors to more complex heterocyclic systems. acs.org The optimization of this three-component reaction involving an aminotriazole, n-propylamine, and an alkyl orthoformate highlights the efficiency of microwave irradiation, achieving a 95% yield under optimal conditions. acs.org

Similarly, the synthesis of 5H-dipyridoazepine derivatives, which share structural features with piperidine-containing tricyclic systems, has been significantly improved using microwave heating. Reactions that required 24 hours under conventional heating could be completed in just 3 hours under microwave conditions, demonstrating a substantial rate enhancement. researchgate.net These examples underscore the potential of microwave assistance in the rapid and efficient construction of heterocyclic scaffolds analogous to piperidine-propylamine. acs.orgresearchgate.net

One-Pot Reaction Protocols for Enhanced Efficiency

One-pot reactions, which combine multiple synthetic steps in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Numerous one-pot protocols have been developed for the synthesis of highly functionalized piperidines.

A prominent example is the three-component reaction of a substituted aniline, a 1,3-dicarbonyl compound, and an aromatic aldehyde. researchgate.net Using phenylboronic acid as an inexpensive and efficient catalyst, this method provides excellent yields of highly functionalized piperidine derivatives. researchgate.net The catalyst's effectiveness was demonstrated to be superior to other options like boric acid or iodine. researchgate.net

Another powerful one-pot strategy integrates amide activation, reduction of nitrilium ions, and intramolecular nucleophilic substitution to convert halogenated amides directly into piperidines and pyrrolidines. mdpi.com This tandem protocol is notable for its mild conditions and avoidance of metal catalysts, providing a convenient route to a variety of N-substituted piperidines. mdpi.com Researchers have also reported one-pot, five-component reactions for the direct synthesis of densely functionalized piperidines, showcasing the high degree of molecular complexity that can be achieved in a single operation. growingscience.com

| Catalyst/Method | Components | Key Feature | Yield | Ref |

| Phenylboronic Acid | Aniline, 1,3-dicarbonyl, Aldehyde | Simple, inexpensive, efficient three-component reaction. | Excellent | researchgate.net |

| Tandem Protocol | Halogenated Amides | Integrates activation, reduction, and cyclization; metal-free. | Good | mdpi.com |

| ZrOCl₂·8H₂O | Aldehydes, Amines, Acetoacetic Esters | Tandem reaction for functionalized piperidine scaffolds. | Good | growingscience.com |

| Citric Acid | Multi-component | Green, cost-effective catalyst. | High | growingscience.com |

Reductive Cyclization and Ring Formation Strategies for Piperidines

Reductive cyclization is a cornerstone strategy for the synthesis of the piperidine ring, involving the formation of the heterocyclic structure through a reduction--induced intramolecular cyclization.

A notable approach is the catalytic reductive cyclization of dioximes. This method involves a double Michael addition of nitrosoalkenes to a primary amine to form a bis(oximinoalkyl)amine intermediate. mdpi.comresearchgate.net Subsequent catalytic hydrogenation leads to the reductive cyclization of the dioxime unit, efficiently forming the piperazine (B1678402) ring, a close analog of piperidine. mdpi.comresearchgate.net This strategy allows for the conversion of a primary amino group into a heterocyclic ring. mdpi.com

Reductive amination is another versatile technique. A diastereoselective reductive amination/aza-Michael reaction sequence provides a rapid route to complex, polysubstituted N-(hetero)aryl piperidines from readily available amine nucleophiles and carbonyl electrophiles. chemrxiv.org This process can be conducted in a single pot, enhancing its synthetic utility. chemrxiv.org Other methods include the electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor, which offers a green and sustainable alternative to conventional methods that often require harsh reagents. nih.gov Furthermore, radical-mediated intramolecular cyclization of linear amino-aldehydes using a cobalt(II) catalyst has proven effective for producing various piperidines. nih.govmdpi.com

| Precursor Type | Key Reagents/Catalyst | Description | Ref |

| Dioximes | 5%-Pd/C, H₂ | Catalytic reductive cyclization of dioximes formed from primary amines and nitrosoalkenes. | mdpi.com |

| Amine & Carbonyl | (none specified) | Diastereoselective reductive amination followed by an aza-Michael reaction. | chemrxiv.org |

| Imine & Dihaloalkane | Electroreduction | Electroreductive cyclization in a flow microreactor. | nih.gov |

| Amino-aldehydes | Cobalt(II) catalyst | Radical-mediated intramolecular cyclization. | nih.govmdpi.com |

| Halogenated Amides | Tf₂O, 2-F-Py, NaBH₄ | One-pot amide activation, reduction, and intramolecular nucleophilic substitution. | mdpi.com |

Cycloaddition Reactions in Piperidine Ring Synthesis

Cycloaddition reactions provide a powerful and convergent approach to constructing the six-membered piperidine ring by forming multiple carbon-carbon or carbon-heteroatom bonds in a single step. These reactions are classified based on the number of atoms contributed by each component.

[4+2] Cycloadditions: The Diels-Alder reaction and its variants are classic [4+2] cycloadditions for forming six-membered rings. In one approach, N-alkenyl iminium ions act as 2-azadiene components, reacting with electron-rich alkenes to form a tetrahydropyridinium ion, which is then trapped in situ by a nucleophile to yield structurally complex piperidines. acs.org A more recent development employs boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and various alkenes. nih.gov This metal-free method allows for the regio- and diastereoselective synthesis of densely substituted piperidines that are not easily accessible by other means. nih.gov

[3+3] Cycloadditions: Formal [3+3] cycloaddition strategies have also been successfully employed. One such strategy involves the reaction of activated aziridines with palladium-trimethylenemethane (Pd-TMM) complexes. acs.org This novel route is highly versatile, allowing enantiomerically pure 2-substituted aziridines to be converted into enantiomerically pure 2-substituted piperidines. acs.org Another approach uses a Knoevenagel condensation followed by a 6π-electron electrocyclic ring closure to construct the piperidine ring. rsc.org These methods complement the more traditional [4+2] approaches and expand the toolkit for piperidine synthesis. acs.orgrsc.org

The generation of highly reactive intermediates like 3,4-piperidyne has also enabled the synthesis of annulated piperidines through cycloaddition reactions with various trapping agents. tcichemicals.com

Functionalization and Derivatization Methods for Amine Moieties

The functionalization of a pre-existing piperidine-propylamine scaffold is crucial for creating diverse analogs. These methods can target the piperidine ring's C-H bonds or the nitrogen atoms of the piperidine or propylamine (B44156) groups.

Direct C-H functionalization offers an atom-economical way to modify the piperidine skeleton. Rhodium-catalyzed C-H insertion reactions have been used to achieve site-selective functionalization at the C2, C3, or C4 positions of the piperidine ring. nih.gov The regioselectivity is controlled by the choice of catalyst and the nitrogen-protecting group. For example, C2 functionalization is electronically preferred, while C4 is sterically most accessible. nih.gov The C3 position can be functionalized indirectly via cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening. nih.gov

Photoredox catalysis has also enabled the highly diastereoselective α-amino C–H arylation of substituted piperidines with electron-deficient cyano(hetero)arenes. escholarship.org This method proceeds via the formation of an α-amino radical, which couples with the aryl partner. escholarship.org

Functionalization can also occur on the propylamine side chain. For instance, modulation of the propylamine in certain bioactive compounds, including methylation of the amine or replacement with cycloalkylamines like piperidine, has been explored to fine-tune activity. taylorandfrancis.com

Precursors and Intermediates in the Synthesis of this compound

The synthesis of this compound and related derivatives often relies on the availability of suitable precursors and intermediates. A common strategy involves the construction of the piperidine ring followed by the introduction or modification of the propylamine side chain.

One approach to piperidine derivatives involves the use of dihydropyridine (B1217469) intermediates. These can be synthesized through a rhodium-catalyzed cascade reaction from readily available alkynes and imines. Subsequent protonation of these dihydropyridines can be controlled to yield distinct iminium ion intermediates, which then undergo nucleophilic addition to form highly substituted piperidine derivatives. nih.gov

Another versatile class of intermediates are 3-amino-piperidine compounds. These can be prepared via nitro-tetrahydropyridine precursors. google.com Such intermediates are valuable in the synthesis of pharmaceutically active agents. For instance, (3S)-amino-piperidine intermediates have been synthesized, although controlling the desired cis-configuration of substituents at the 3 and 4 positions of the piperidine ring can be challenging. google.com

The synthesis of enantiomerically pure 3-hydroxy-3-arylpropylamines serves as another important pathway, as these compounds are precursors for various serotonin (B10506) and noradrenaline reuptake inhibitors. googleapis.com Methods for their preparation include the reduction of corresponding ketones, followed by resolution of the racemic mixture or asymmetric synthesis. googleapis.com For example, 3-chloro-1-(thiophen-2-yl)propan-1-one (B1588382) can be reduced to the corresponding racemic alcohol, which is then subjected to enzymatic kinetic acylation to separate the enantiomers. The desired (S)-enantiomer can then be reacted with methylamine (B109427) to yield (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, a key intermediate. mdpi.com

A variety of starting materials and reagents are employed in these syntheses. Below is a table summarizing some key precursors and their roles.

| Precursor/Intermediate | Role in Synthesis |

| Alkenes and Imines | Starting materials for Rh-catalyzed synthesis of dihydropyridine intermediates. nih.gov |

| Dihydropyridines | Intermediates that can be selectively protonated to form different piperidine regio- and diastereomers. nih.gov |

| Nitro-tetrahydropyridines | Precursors for the preparation of 3-amino-piperidine compounds. google.com |

| 3-Halo-1-aryl-propanones | Starting materials for the synthesis of 3-hydroxy-3-arylpropylamines. googleapis.com |

| Racemic 3-chloro-1-(2-thienyl)-1-propanol | Intermediate that undergoes enzymatic resolution to provide enantiomerically pure precursors. mdpi.com |

Stereocontrolled Synthetic Methods for Piperidine-Propylamine Derivatives

Achieving specific stereochemistry in piperidine-propylamine derivatives is often critical for their biological activity. Stereocontrolled synthesis aims to selectively produce a single stereoisomer out of many possibilities.

A notable strategy involves the oxidative cleavage of an unsaturated bicyclic γ-lactam, which generates a diformyl intermediate. This intermediate can then undergo a double reductive amination with various amines, including fluoroalkylamines, to form the piperidine ring. The stereochemistry of the final product is dictated by the stereocenters present in the initial γ-lactam, allowing for a high degree of stereocontrol. jyu.fi

Another approach utilizes α-amino acids as chiral starting materials. By protecting the amine group, the carboxylic acid can be manipulated and elongated. Ring closure can then be achieved through methods like radical cyclization, where the stereochemistry at the C2 position, derived from the natural amino acid, influences the stereochemical outcome of the cyclization. bham.ac.uk

The selective synthesis of tetrahydroisoquinoline and piperidine derivatives can also be achieved from substituted indenes or cyclopentenes. This process begins with an oxidative cleavage of the ring's olefin bond to produce reactive diformyl intermediates. A subsequent ring-closing step using a chiral amine, such as (R)- or (S)-α-methylbenzylamine, under reductive amination conditions facilitates the formation of the nitrogen-containing heterocycle with controlled stereochemistry. researchgate.net

Asymmetric hydrogenation is a powerful tool for establishing chirality in piperidine synthesis. okayama-u.ac.jp This technique often involves the use of chiral metal catalysts to selectively hydrogenate a prochiral substrate, such as a pyridine or a tetrahydropyridine, to yield an enantiomerically enriched piperidine.

Rhodium and iridium complexes with chiral phosphine (B1218219) ligands are commonly employed for the asymmetric hydrogenation of pyridinium (B92312) salts and other pyridine derivatives. dicp.ac.cnmdpi.com For example, rhodium catalysts have been used in the transfer hydrogenation of N-benzylpyridinium salts using a formic acid/triethylamine mixture as the hydrogen source. dicp.ac.cn The introduction of a chiral primary amine under these reducing conditions can induce transamination and chirality on the piperidine ring. dicp.ac.cn

An auxiliary-based method offers another route for asymmetric hydrogenation. A chiral oxazolidinone can be attached to the 2-position of a pyridine ring. Upon hydrogenation, typically with a palladium catalyst, the auxiliary shields one face of the pyridine ring, leading to the stereoselective formation of the piperidine. The auxiliary can then be cleaved tracelessly. dicp.ac.cn

The table below highlights some catalyst systems used in asymmetric hydrogenation for piperidine synthesis.

| Catalyst System | Substrate Type | Key Features |

| [RhCp*Cl2]2 with KI and chiral amine | N-benzylpyridinium salts | Induces asymmetry through in-situ formation of a chiral environment. dicp.ac.cn |

| Rhodium(I) complex with P-chiral bisphosphorus ligand | Tetrasubstituted enamides | Achieves enantioselective hydrogenation of carbocyclic and heterocyclic enamides. mdpi.com |

| Pd(OH)2/C with chiral oxazolidinone auxiliary | 2-substituted pyridines | Auxiliary-controlled diastereoselective hydrogenation followed by auxiliary removal. dicp.ac.cn |

| Iridium complexes with chiral diphosphine ligands | Quinolines and N-phosphinoylimines | Effective for the hydrogenation of various heteroaromatic compounds and imines. ajchem-b.com |

The stereochemical outcome of a reaction can often be directed by choosing conditions that favor either the kinetically or thermodynamically controlled product. oup.commasterorganicchemistry.com

In the context of piperidine synthesis from dihydropyridine intermediates, the regiochemistry and diastereoselectivity of the final product can be tuned by the strength of the acid used for protonation. nih.gov Protonation at the α-position under kinetic control (fast, irreversible conditions) leads to one iminium ion intermediate, while protonation at the γ-position under thermodynamic control (reversible conditions allowing for equilibration to the most stable intermediate) yields a different iminium ion. nih.gov Subsequent nucleophilic addition to these distinct intermediates results in different regio- and diastereomeric piperidine products. X-ray crystallography has confirmed the formation of a boat-like conformation for the kinetically favored iminium ion and a more stable conformation for the thermodynamically favored one. nih.gov

This principle of kinetic versus thermodynamic control is a fundamental concept in organic synthesis. oup.com Kinetic control favors the product that is formed fastest, which usually proceeds through the lowest energy transition state. masterorganicchemistry.com In contrast, thermodynamic control, typically achieved at higher temperatures or with longer reaction times, favors the most stable product, regardless of the energy of the transition state leading to it. masterorganicchemistry.com The ability to selectively access either the kinetic or thermodynamic product provides a powerful tool for controlling the stereochemical and regiochemical outcome of a synthetic transformation.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups and probing the conformational landscape of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Conformational Analysis

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups within this compound. The presence of both a primary amine (-NH₂) and a secondary amine (-NH-) gives rise to distinct stretching and bending vibrations.

The primary amine is characterized by a pair of N-H stretching bands in the region of 3400-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretches, respectively. The N-H bending vibration, or scissoring motion, for the primary amine is typically observed in the 1650-1580 cm⁻¹ range. docbrown.info The secondary amine of the piperidine ring exhibits a single, generally weaker, N-H stretching band between 3350 and 3310 cm⁻¹.

The aliphatic C-H stretching vibrations from the propyl chain and the piperidine ring are expected in the 2950-2850 cm⁻¹ region. Furthermore, C-N stretching vibrations for both the primary and secondary amines will appear in the 1220-1020 cm⁻¹ range. docbrown.info The FT-IR spectrum of the closely related isomer, 3-(piperidin-1-yl)propylamine, shows characteristic peaks that support these expected ranges. researchgate.net

Conformational analysis of the piperidine ring can also be inferred from the FT-IR spectrum. The positions and intensities of certain bands, particularly in the fingerprint region (below 1500 cm⁻¹), are sensitive to the chair or boat conformation of the ring and the axial or equatorial orientation of the propylamino substituent.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3400 - 3300 |

| N-H Stretch | Secondary Amine (-NH-) | 3350 - 3310 |

| C-H Stretch | Aliphatic (ring & chain) | 2950 - 2850 |

| N-H Bend (scissoring) | Primary Amine (-NH₂) | 1650 - 1580 |

| C-N Stretch | Aliphatic Amines | 1220 - 1020 |

Raman Spectroscopy for Complementary Vibrational Assignments

Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to vibrations that involve a change in polarizability. Non-polar bonds, such as the C-C backbone of the propyl chain and the piperidine ring, often produce strong Raman signals.

The symmetric C-H stretching vibrations are typically more intense in Raman spectra compared to their asymmetric counterparts. The C-N stretching vibrations also give rise to Raman bands, and their analysis can further confirm the structural framework. A study on the isomer 3-piperidino-propylamine reported its Raman spectrum, which, as expected, shows strong C-H and C-C stretching and bending modes. researchgate.net For this compound, the Raman spectrum would be instrumental in assigning the skeletal vibrations of the piperidine ring, aiding in conformational analysis. renishaw.commdpi.com

Table 2: Expected Raman Shifts for Key Vibrational Modes of this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

| C-H Stretch | Aliphatic (ring & chain) | 2950 - 2850 |

| C-C Stretch | Propyl & Piperidine Backbone | 1200 - 800 |

| C-N Stretch | Aliphatic Amines | 1220 - 1020 |

| N-H Stretch | Primary & Secondary Amines | 3400 - 3300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution, providing detailed information about the carbon and proton environments.

Multi-dimensional NMR Techniques for Comprehensive Structural Confirmation (e.g., 2D ¹⁵N-based NMR)

While ¹H and ¹³C NMR provide fundamental information, multi-dimensional NMR techniques are essential for unambiguous assignment of all signals and for confirming the connectivity of the molecule. Techniques such as COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling networks, connecting adjacent protons on the propyl chain and within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for correlating protons to their directly attached carbons and to carbons that are two or three bonds away, respectively. These experiments would definitively link the propyl chain to the C3 position of the piperidine ring.

Given the presence of two nitrogen atoms, ¹⁵N NMR spectroscopy, particularly in the form of 2D ¹H-¹⁵N HMBC, would provide invaluable information. This technique would allow for the direct observation of correlations between protons and the nitrogen atoms, confirming the location of the primary and secondary amine groups. mdpi.comfu-berlin.de The study of various piperidine derivatives has demonstrated the utility of these 2D NMR methods in detailed structural and stereochemical analysis. optica.orgoptica.orgresearchgate.net

Analysis of Chemical Shift Values for Protonation State and Electronic Environment

The chemical shifts of the protons and carbons in this compound are highly sensitive to the electronic environment and, notably, the protonation state of the two amine groups. As a diamine, the molecule can exist in different protonation states depending on the pH of the solution.

In a neutral or basic medium, the ¹H NMR spectrum would show signals for the protons on carbons adjacent to the nitrogen atoms (α-protons) at a certain chemical shift. Upon acidification, protonation of the amine groups will cause a significant downfield shift (to a higher ppm value) of the α-proton signals due to the deshielding effect of the positively charged nitrogen. rsc.orgpsu.edu

By monitoring the ¹³C and ¹⁵N chemical shifts as a function of pH, the pKa values for each amine group can be determined. The piperidine nitrogen and the primary amine nitrogen will have distinct pKa values, and the sequence of protonation can be established by observing which set of adjacent carbon and proton signals shifts first. acs.orgfu-berlin.de

Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) (Neutral) | Predicted Chemical Shift (δ, ppm) (Acidic) |

| -CH₂-NH₂ (propyl) | ~2.7 | ~3.1 |

| -CH- (piperidine, C3) | ~2.5 - 3.0 | ~3.0 - 3.5 |

| -CH₂-N- (piperidine, C2, C6) | ~2.5 - 3.0 | ~3.0 - 3.5 |

| -CH₂- (propyl & piperidine) | ~1.4 - 1.8 | ~1.6 - 2.0 |

| -NH₂ & -NH- | Variable, broad | Broad, downfield |

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) (Neutral) | Predicted Chemical Shift (δ, ppm) (Acidic) |

| -CH₂-NH₂ (propyl) | ~40 - 45 | ~38 - 43 |

| -CH- (piperidine, C3) | ~35 - 40 | ~33 - 38 |

| -CH₂-N- (piperidine, C2, C6) | ~50 - 55 | ~48 - 53 |

| -CH₂- (propyl & piperidine) | ~20 - 35 | ~18 - 33 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Structure Confirmation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For saturated aliphatic amines like this compound, which lack extensive chromophores (i.e., systems of conjugated double bonds), significant absorption in the standard UV-Vis range (200-800 nm) is not expected.

The primary and secondary amine groups contain non-bonding electrons (n-electrons). These can undergo n → σ* (n to sigma antibonding) transitions. However, these transitions are high in energy and typically occur in the far-UV region, below 200 nm. nist.gov The absence of significant peaks in the 200-800 nm range would confirm the lack of chromophoric impurities and be consistent with the saturated aliphatic diamine structure of the molecule. Should any absorption be observed, it would likely be very weak and attributed to these n → σ* transitions at the lower end of the instrument's range.

Computational Chemistry and Molecular Modeling of 3 Piperidin 3 Yl Propylamine

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are instrumental in elucidating the electronic behavior and geometric structure of 3-Piperidin-3-yl-propylamine. Researchers employ various theoretical methods to predict its properties in the ground and excited states.

Density Functional Theory (DFT) Studies (e.g., DFT/B3LYP Methodologies)

Density Functional Theory (DFT) has become a primary tool for investigating the properties of relatively large molecules due to its balance of accuracy and computational cost. dergipark.org.tr For this compound, also referred to in literature as 3-piperidino-propylamine (3-pipa), DFT calculations have been performed to determine its molecular structure and vibrational properties. researchgate.netresearchgate.net

Specifically, the B3LYP (Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional) and BLYP methods, often paired with the 6-31G(d) basis set, have been utilized. researchgate.netresearchgate.net The B3LYP functional is particularly noted for its utility with aromatic and similar molecules, often showing excellent agreement between theoretical parameters and experimental X-ray diffraction data. jksus.org These DFT methods are applied to optimize the molecule's geometry and calculate its vibrational frequencies, providing a detailed picture of its energetic landscape. researchgate.net

Hartree-Fock Methods for Ground State Geometry Optimization

Alongside DFT, ab initio Hartree-Fock (HF) methods have been applied to study this compound. researchgate.netresearchgate.net The HF method, a foundational approach in quantum chemistry, has been used to calculate the molecule's geometry and vibrational frequencies in its ground state. researchgate.netresearchgate.net By employing the 6-31G(d) basis set, researchers have optimized the molecular structure to find its minimum energy conformation. researchgate.net Comparing the results from HF and DFT methods allows for a more comprehensive understanding of the molecule's properties, with DFT methods like B3LYP often showing better agreement with experimental values for optimized bond lengths. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Absorption Maxima

To investigate the electronic excited states and related properties, such as UV-Vis absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.netjmaterenvironsci.com This approach is used to calculate the energies of electronic transitions, which correspond to the absorption maxima (λmax) observed experimentally. researchgate.net By applying the TD-DFT method, it is possible to evaluate oscillator strengths and understand the nature of the electronic transitions, such as ligand-to-polyoxometalate charge transfer (LPCT) in relevant compounds. researchgate.netresearchgate.net For molecules similar to this compound, TD-DFT calculations on the optimized ground-state geometry help in correlating the electronic structure with the observed optical properties. jmaterenvironsci.combohrium.com

Molecular Geometry and Vibrational Property Analysis

Computational analysis provides precise details on the three-dimensional arrangement of atoms and the vibrational modes of the this compound molecule.

Optimization of Bond Lengths, Bond Angles, and Dihedral Angles

A crucial aspect of computational analysis is the optimization of the molecule's geometry to find the most stable conformation. For this compound, calculations using HF, BLYP, and B3LYP methods with the 6-31G(d) basis set have been performed to determine its geometric parameters. researchgate.net The process involves systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule. arxiv.orgrsc.org The resulting optimized structural data are found to be consistent with previously reported data for its constituent fragments, piperidine (B6355638) and propylamine (B44156). researchgate.net

Below is a table showcasing selected optimized geometric parameters for this compound, calculated using different theoretical methods.

| Parameter | Bond/Angle | HF/6-31G(d) | BLYP/6-31G(d) | B3LYP/6-31G(d) |

|---|---|---|---|---|

| Bond Length (Å) | N1-C2 | 1.461 | 1.482 | 1.469 |

| Bond Length (Å) | C7-C8 | 1.531 | 1.551 | 1.540 |

| Bond Length (Å) | C8-C9 | 1.534 | 1.554 | 1.543 |

| Bond Length (Å) | C9-N10 | 1.455 | 1.477 | 1.464 |

| Bond Angle (°) | C6-N1-C2 | 110.1 | 111.9 | 111.4 |

| Bond Angle (°) | C7-C8-C9 | 111.9 | 112.5 | 112.3 |

| Bond Angle (°) | C8-C9-N10 | 111.2 | 111.5 | 111.3 |

| Dihedral Angle (°) | N1-C7-C8-C9 | -178.5 | -179.3 | -179.0 |

| Dihedral Angle (°) | C7-C8-C9-N10 | 178.1 | 179.6 | 178.9 |

Data sourced from a theoretical study on 3-piperidino-propylamine. Atom numbering is based on the study's defined molecular structure. researchgate.net

Theoretical Calculation of Vibrational Wavenumbers

The vibrational spectra of this compound have been analyzed through theoretical calculations, which predict the frequencies of its fundamental vibrational modes. researchgate.net These calculations, performed using DFT (B3LYP) and HF methods, are essential for interpreting experimental infrared (IR) and Raman spectra. researchgate.net The complete assignment of vibrational modes is achieved by correlating the calculated wavenumbers with the observed spectral bands, often aided by analyzing the total energy distribution (TED). nih.gov Studies show a good agreement between the vibrational frequencies calculated theoretically and those obtained from experimental FT-IR and Raman spectroscopy. researchgate.net

The table below presents a selection of calculated vibrational wavenumbers for key functional groups in the molecule.

| Assignment (Mode) | Calculated Wavenumber (cm⁻¹, B3LYP/6-31G(d)) |

|---|---|

| NH₂ asym. stretch | 3499 |

| NH₂ sym. stretch | 3412 |

| CH₂ asym. stretch | 3020 |

| CH₂ sym. stretch | 2948 |

| NH₂ scissoring | 1625 |

| CH₂ scissoring | 1492 |

| C-N stretch | 1199 |

Data sourced from a theoretical and experimental vibrational spectroscopic study of 3-piperidino-propylamine. researchgate.netresearchgate.net

Chemical Reactivity Descriptors from Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to determine a variety of molecular properties known as chemical reactivity descriptors. researchgate.netmdpi.compsu.eduasrjetsjournal.org These descriptors, derived from the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—help to quantify and predict how a molecule will behave in a chemical reaction. researchgate.netdergipark.org.tr

Chemical potential (μ) in the context of conceptual DFT indicates the tendency of electrons to escape from a system. It is a crucial global reactivity descriptor that governs the direction of charge transfer in a reaction. researchgate.netmdpi.com A higher chemical potential (less negative value) suggests a greater tendency to donate electrons. It is calculated from the energies of the HOMO and LUMO as follows:

μ = (EHOMO + ELUMO) / 2

For the related isomer, 3-piperidino-propylamine, theoretical calculations determined its chemical potential, providing a quantitative measure of its electron-donating capability.

The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons, acting as an electrophile. asrjetsjournal.orgresearchgate.net It measures the stabilization in energy when the system acquires an additional electronic charge from the environment. researchgate.net A higher electrophilicity index points to a greater capacity to act as an electron acceptor. It is defined as:

ω = μ² / (2η)

Where μ is the chemical potential and η is the chemical hardness. Calculations for analogues like 3-piperidino-propylamine have been performed to assess this property. researchgate.net

Chemical hardness (η) represents the resistance of a molecule to a change in its electron distribution or charge transfer. researchgate.netdergipark.org.tr It is a measure of the molecule's stability and reactivity; "hard" molecules have a large HOMO-LUMO gap and are less reactive, while "soft" molecules have a small gap and are more reactive. scirp.org It is calculated using the HOMO and LUMO energies:

η = (ELUMO - EHOMO) / 2

The global electrophilicity index, as mentioned above, is a key parameter derived from the chemical potential and hardness. researchgate.net It provides a comprehensive measure of a molecule's electrophilic nature. Studies on related piperidine derivatives utilize this index to compare the reactivity of different analogues and to understand how structural modifications influence their electron-accepting properties. scirp.orgsdu.dk

Table 1: Calculated Reactivity Descriptors for the Isomer 3-piperidino-propylamine (Note: The following data is for the isomer 3-(Piperidin-1-yl)propan-1-amine and is presented for illustrative purposes regarding the application of these computational methods.)

| Descriptor | Symbol | Calculated Value (Illustrative) |

| Chemical Potential | μ | [Data from theoretical studies on isomer] |

| Chemical Hardness | η | [Data from theoretical studies on isomer] |

| Electrophilicity Index | ω | [Data from theoretical studies on isomer] |

This table would be populated with specific values from a dedicated computational study on this compound when available.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Piperidine-Propylamine Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the physicochemical properties or structural features of a series of compounds with their biological activities. researchgate.netslideshare.net These models are fundamental in drug design for predicting the activity of new compounds and optimizing existing leads. uogqueensmcf.com

Linear Free Energy Related (LFER) Models (Hansch Analysis)

Hansch analysis is a classic LFER-based QSAR method that describes biological activity as a function of electronic, hydrophobic, and steric parameters of a molecule or its substituents. researchgate.netslideshare.net The general form of the Hansch equation is:

log(1/C) = k₁π + k₂σ + k₃Es + k₄

Where C is the concentration required for a given biological effect, π is the hydrophobicity parameter, σ is the Hammett electronic parameter, and Es is the Taft steric parameter.

A pertinent study by Roy and Leonard performed a Hansch analysis on a series of 3-(4-benzylpiperidin-1-yl)propylamine analogues as potent CCR5 receptor antagonists. acs.org This research exemplifies the application of LFER models to the piperidine-propylamine scaffold. The analysis explored the impact of various substituents on the phenyl ring. acs.org The study found that lipophilicity and the presence of electron-donating substituents were important for the binding affinity of these compounds to the CCR5 receptor. acs.org However, due to the diverse molecular features in the dataset, the traditional Hansch model had limitations in providing deeper insights, leading the researchers to also employ 3D-QSAR methods. acs.org

Table 2: Parameters Used in Hansch Analysis of Piperidine-Propylamine Analogues

| Parameter Type | Specific Descriptor | Symbol | Role in QSAR Model |

| Hydrophobicity | Hydrophobicity constant | π | Quantifies the lipophilicity of substituents, affecting membrane passage and receptor binding. acs.org |

| Electronic | Hammett electronic parameter | σ | Describes the electron-donating or electron-withdrawing nature of substituents. acs.org |

| Steric | Molar Refractivity / STERIMOL | MR / Es | Accounts for the size and shape of substituents, which can influence receptor fit. acs.org |

This analysis underscores how computational models, from quantum chemical descriptors to QSAR, provide a framework for understanding and predicting the chemical and biological properties of this compound and its derivatives.

Three-Dimensional QSAR (3D-QSAR) Approaches for Conformational and Field Effects

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal for understanding how the three-dimensional properties of a molecule influence its biological activity. These approaches analyze the relationship between the 3D structural features of a series of compounds and their measured biological effects, such as binding affinity to a receptor. For analogous compounds like 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives, which are potent CCR5 antagonists, 3D-QSAR techniques have been successfully applied to elucidate key structural requirements for activity. nih.govacs.orgacs.org These methods include Molecular Shape Analysis (MSA), Receptor Surface Analysis (RSA), and Molecular Field Analysis (MFA). nih.govacs.org

Molecular Shape Analysis (MSA) is a 3D-QSAR technique that correlates the biological activity of compounds with their three-dimensional shape descriptors. In a study of analogous piperidine-propylamine derivatives, MSA provided the best statistical model for predicting binding affinity to the CCR5 receptor. nih.govacs.org The analysis highlighted several key shape and electronic features that govern the interaction.

Key findings from the MSA on these related compounds indicated that:

Relative Negative Charge (RNCG): Substituents possessing a high relative negative charge value were associated with greater binding affinity. nih.govacs.org

Molecular Dimensions: An increase in the molecule's length along a specific axis (Lz) was beneficial for activity, whereas an increase in the molecular shadow area in another plane (Sxz) was detrimental. nih.govacs.org

Volume and Area: An increase in the van der Waals area and the molecular volume was conducive to higher binding affinity. nih.govacs.org

Chirality: The presence of a chiral center was found to make the molecule less active in the studied series. nih.govacs.org

| MSA Descriptor | Influence on Binding Affinity | Example/Explanation |

|---|---|---|

| Relative Negative Charge (RNCG) | Positive | Substituents with high RNCG values enhance binding. |

| Relative Negative Charge Surface Area (RNCS) | Negative | Detrimental for activity, as seen with R2 = 3,4-Cl2 substituents. |

| Length in Z-dimension (Lz) | Positive | Conducive for binding, e.g., with an R3 = sulfonylmorpholino group. |

| Molecular Shadow in XZ plane (Sxz) | Negative | Detrimental for binding affinity. |

| Van der Waals Area & Molecular Volume | Positive | An increase in these parameters is conducive for binding. |

| Presence of Chiral Center | Negative | Leads to lower activity in the analyzed series. |

Receptor Surface Analysis (RSA) is another 3D-QSAR method that models the receptor's binding site surface. It evaluates the complementarity between the ligand's surface properties (like hydrophobicity and electrostatic potential) and the receptor. For the series of 3-(4-benzylpiperidin-1-yl)propylamine derivatives, the RSA model emphasized the significance of hydrophobicity and charge distribution across different regions of the molecules for effective binding. nih.govacs.org While MSA provided the most statistically robust model in that specific study, RSA contributed valuable insights into the nature of the ligand-receptor surface interactions. acs.org

Molecular Field Analysis (MFA), a technique often used in 3D-QSAR, calculates the steric and electrostatic fields surrounding a set of aligned molecules. The resulting field values at various grid points are then correlated with biological activity. The MFA-derived equations for analogous piperidine compounds demonstrated the interaction energies at these different grid points, providing a map of where positive or negative steric and electrostatic interactions influence binding affinity. nih.govacs.orgresearchgate.net This method helps to visualize the regions in space where modifications to the molecular structure could lead to improved activity.

Molecular Docking Simulations for Protein-Ligand Interaction Prediction

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This prediction is crucial for understanding the binding mode and affinity of a ligand like this compound to a potential biological target.

The process involves placing the ligand into the binding site of the protein and evaluating the interaction energy for different conformations and orientations. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov For instance, in simulations of related compounds, docking studies have suggested that piperidine moieties can form critical hydrogen bonds with amino acid residues like asparagine or interact with key tyrosine residues within a binding pocket. nih.gov

While a specific docking study for this compound is not detailed in the available literature, the general methodology would follow a standard procedure.

| Step | Description | Expected Outcome |

|---|---|---|

| 1. Target Selection & Preparation | A relevant protein target (e.g., a receptor or enzyme known to bind piperidine-containing ligands) is selected and its 3D structure is prepared by removing water molecules and adding hydrogen atoms. | A prepared, valid 3D structure of the target protein. |

| 2. Ligand Preparation | The 3D structure of this compound is generated and energy-minimized to find its most stable conformation. | An optimized, low-energy 3D structure of the ligand. |

| 3. Docking Simulation | A docking algorithm systematically samples various positions and orientations of the ligand within the protein's binding site. | A set of possible binding poses (conformations and orientations). |

| 4. Scoring and Analysis | A scoring function estimates the binding affinity for each pose. The top-ranked poses are analyzed to identify key intermolecular interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic contacts). | A predicted binding energy (affinity) and a detailed map of the ligand-protein interactions for the most likely binding mode. |

This type of simulation is instrumental in rational drug design, allowing for the virtual screening of compounds and providing hypotheses about structure-activity relationships that can be tested experimentally. researchgate.net

Biological Activity and Mechanistic Pharmacology of 3 Piperidin 3 Yl Propylamine Derivatives

Receptor Modulatory Activities and Binding Affinities

Derivatives of the 3-piperidin-3-yl-propylamine scaffold have been identified as potent ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein involved in the modulation of various neurotransmitter systems. These derivatives exhibit a range of activities, from antagonism to agonism, highlighting the chemical tractability of the core structure for fine-tuning pharmacological effects.

Research has shown that specific structural modifications to the piperidine (B6355638) ring and the propylamine (B44156) side chain significantly influence the affinity and functional activity at the σ1 receptor. For instance, a series of piperidine propionamide (B166681) derivatives were designed and synthesized as potent σ1 receptor antagonists. nih.gov One notable compound from this series, N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide, demonstrated a high affinity for the σ1 receptor with a Ki value of 1.86 nM. nih.gov

Furthermore, studies on dual-acting ligands have revealed the potential of piperidine derivatives to concurrently modulate both histamine (B1213489) H3 and sigma-1 receptors. acs.orgacs.orgunisi.it In a series of 4-pyridylpiperidine derivatives, high affinity for the σ1 receptor was observed, with Ki values as low as 3.3 nM. acs.org The nature of the substituent on the piperidine ring was found to be a critical determinant of σ1 receptor affinity. acs.org Molecular modeling studies have provided insights into the putative binding interactions responsible for the high affinity of these ligands. acs.org

Interestingly, some polycyclic compounds incorporating a piperidine moiety have also demonstrated significant σ1 receptor affinity, which is correlated with their ability to inhibit voltage-gated calcium channels (VGCC). openmedicinalchemistryjournal.com This suggests a potential link between σ1 receptor antagonism and the modulation of calcium homeostasis. The development of selective S1R antagonists is of particular interest for therapeutic applications, as pan-sigma modulators may have off-target effects. mdpi.com

Table 1: Sigma-1 Receptor Binding Affinities of this compound Derivatives

| Compound | Structure | Ki (nM) for σ1 Receptor | Activity | Reference |

|---|---|---|---|---|

| N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide | N-aryl propionamide with a 4-substituted piperidine ring | 1.86 | Antagonist | nih.gov |

| 4-Pyridylpiperidine derivative | 4-pyridylpiperidine core | 3.3 | Not specified | acs.org |

| Unsubstituted piperidine derivative | Unsubstituted piperidine core | 4.8 | Not specified | acs.org |

The this compound scaffold has also served as a template for the development of ligands targeting the mu-opioid receptor (MOR), a key player in pain modulation. Fentanyl, a potent synthetic phenylpiperidine derivative, is a well-known mu-selective opioid agonist. nih.gov The development of novel MOR agonists with improved pharmacological profiles remains an active area of research.

A series of piperidine propionamide derivatives were designed to act as dual σ1 receptor antagonists and MOR agonists. nih.gov The lead compound from this series, N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide, exhibited high affinity for the MOR with a Ki value of 2.1 nM. nih.gov This dual activity profile is being explored for the treatment of neuropathic pain. nih.gov

Research into endomorphin-2 (EM-2) analogs, which are selective MOR agonists, has also incorporated piperidine-like structures to enhance potency. frontiersin.org Furthermore, studies on mixed NOP/opioid receptor agonists have utilized peptide structures that can be conceptually related to the pharmacophoric elements of piperidine-based MOR ligands. unicatt.it The MOR is the primary target for most opioid analgesics, and the development of agonists with specific signaling properties (biased agonism) is a current strategy to separate therapeutic effects from adverse side effects. nih.govresearchgate.net

Table 2: Mu-Opioid Receptor Binding Affinities of this compound Derivatives

| Compound | Structure | Ki (nM) for μ Receptor | Activity | Reference |

|---|---|---|---|---|

| N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide | N-aryl propionamide with a 4-substituted piperidine ring | 2.1 | Agonist | nih.gov |

Derivatives of this compound have emerged as a significant class of histamine H3 receptor (H3R) antagonists. The H3R is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, making it an attractive target for various central nervous system disorders.

A variety of structural modifications on the 3-piperidinopropoxy scaffold have been explored to optimize H3R affinity and antagonist activity. For instance, 4-(3-piperidinopropoxy)phenyl derivatives have been identified as potent H3R ligands, with Ki values reaching as low as 0.42 nM for the human H3 receptor. ingentaconnect.com The introduction of a triazole moiety into the 3-(4-(4H-1,2,4-triazol-4-yl)phenoxy)-propylamine skeleton has also yielded potent H3R antagonists. tandfonline.com Specifically, piperidine derivatives within this series, such as 1-(3-(4-(3-Phenyl-4H-1,2,4-triazol-4-yl)phenoxy)propyl)piperidine, displayed high H3R antagonistic activities with IC50 values in the nanomolar range. tandfonline.com

Ether derivatives of 3-piperidinopropan-1-ol have also been extensively investigated, showing moderate to high in vitro affinities for the recombinant human H3 receptor. nih.gov The 4-(1,1-dimethylpropyl)phenyl ether derivative, for example, exhibited a Ki of 8.4 nM. nih.gov Furthermore, the bioisosteric replacement of a phenyl ring with a kojic acid-derived scaffold in H3R antagonists has been explored to modify pharmacokinetic properties. jst.go.jp

Table 3: Histamine H3 Receptor Binding Affinities of this compound Derivatives

| Compound Class/Derivative | Ki (nM) or IC50 (µM) for hH3 Receptor | Activity | Reference |

|---|---|---|---|

| 4-(3-piperidinopropoxy)phenyl derivatives | Ki up to 0.42 nM | Ligand | ingentaconnect.com |

| 1-(3-(4-(4H-1,2,4-triazol-4-yl)phenoxy)propyl)piperidine derivative | IC50 = 0.127 µM | Antagonist | tandfonline.com |

| 1-(3-(4-(3-Phenyl-4H-1,2,4-triazol-4-yl)phenoxy)propyl)piperidine | IC50 = 7.81 nM | Antagonist | tandfonline.com |

| 1-(3-(4-(3-(4-chlorophenyl)-4H-1,2,4-triazol-4-yl)phenoxy)propyl)piperidine | IC50 = 5.92 nM | Antagonist | tandfonline.com |

| 4-(1,1-dimethylpropyl)phenyl ether of 3-piperidinopropan-1-ol | Ki = 8.4 nM | Antagonist | nih.gov |

The versatility of the this compound scaffold extends to its interaction with various serotonin (B10506) (5-HT) receptor subtypes, which are implicated in a wide range of physiological and pathological processes.

5-HT1B and 5-HT1D Receptors: Derivatives of 3-[3-(piperidin-1-yl)propyl]indoles have been synthesized as selective 5-HT1D receptor agonists. nih.gov Due to the high sequence homology between 5-HT1B and 5-HT1D receptors, many ligands exhibit affinity for both subtypes. acs.org The development of selective agonists for these receptors is a key area of research for conditions like migraine. acs.org Studies on 2-aminotetralin derivatives have provided insights into the molecular determinants for selective binding at 5-HT1A, 5-HT1B, and 5-HT1D receptors. acs.org

5-HT3A Receptors: The 5-HT3 receptor is a ligand-gated ion channel, and its antagonists are used to manage nausea and vomiting. While direct studies on this compound derivatives as 5-HT3A ligands are less common, related piperidine-containing compounds have been investigated. For instance, cannabinoids have been shown to directly inhibit human 5-HT3A receptors through a potential allosteric modulatory site. nih.gov This highlights the potential for piperidine-like structures to interact with this ion channel.

Other Serotonin Receptors: Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives have been designed as "biased agonists" of 5-HT1A receptors, showing high affinity and selectivity. acs.org The 3-(5-substituted-1H-indol-3-yl)pyrrolidine-2,5-dione scaffold, which can be seen as a more complex analog, has been explored for dual affinity at the 5-HT1A receptor and the serotonin transporter (SERT). researchgate.net

Table 4: Serotonin Receptor Interactions of this compound Related Derivatives

| Receptor Subtype | Compound Class/Derivative | Activity | Reference |

|---|---|---|---|

| 5-HT1D | Fluorinated 3-[3-(piperidin-1-yl)propyl]indoles | Selective Agonist | nih.gov |

| 5-HT1A, 5-HT1B, 5-HT1D | 2-Aminotetralin derivatives | Agonist | acs.org |

| 5-HT1A | 1-(1-Benzoylpiperidin-4-yl)methanamine derivatives | Biased Agonist | acs.org |

| 5-HT1A/SERT | 3-(5-substituted-1H-indol-3-yl)pyrrolidine-2,5-dione derivatives | Dual Affinity | researchgate.net |

The tachykinin NK3 receptor is a G protein-coupled receptor that is preferentially activated by the neuropeptide neurokinin B. Antagonists of the NK3 receptor are being investigated for their potential in treating a variety of disorders, including those of the central nervous system.

A notable example of a potent and selective tachykinin NK3 receptor antagonist is SR 142801, which is (S)-(N)-(1-(3-(1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl) propyl)-4-phenylpiperidin-4-yl)-N-methylacetamide. nih.govnih.gov This compound demonstrates high affinity for NK3 binding sites in both peripheral and central tissues. nih.gov Functional studies have confirmed its potent uncompetitive antagonism at tachykinin NK3 receptors. nih.gov The stereoselectivity of this interaction is highlighted by the fact that its enantiomer, SR 142806, is significantly less potent. nih.gov

The development of non-peptide NK3 antagonists based on the piperidine scaffold continues to be an area of interest for pharmaceutical research. justia.com In silico ADME/T analysis of novel NK3 receptor antagonists is being used to predict their pharmacokinetic properties and guide the development of new therapeutic agents. scielo.org.co

Table 5: Tachykinin NK3 Receptor Antagonism by a this compound Derivative

| Compound | Apparent KB (nM) | Activity | Reference |

|---|---|---|---|

| SR 142801 | 3.2 | Uncompetitive Antagonist | nih.gov |

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of R5-tropic strains of HIV-1 into host cells, making it a prime target for the development of antiviral therapies. mdpi.comgoogle.com A number of this compound derivatives have been investigated as CCR5 antagonists.

Quantitative structure-activity relationship (QSAR) studies have been performed on a series of 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives to understand the structural requirements for potent CCR5 antagonism. nih.govacs.org These analyses have highlighted the importance of physicochemical properties such as hydrophobicity, electronic effects, and steric parameters for binding affinity. nih.govacs.org For instance, lipophilicity and the presence of electron-donating substituents were found to be important for binding. nih.govacs.org

Further research into piperidine-4-carboxamide derivatives led to the discovery of potent CCR5 antagonists with low to sub-nanomolar activity. researchgate.net The introduction of small hydrophobic substituents on a central phenyl ring was found to increase binding affinity. researchgate.net Similarly, the development of substituted 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas has yielded compounds with significant CCR5 binding affinity. nih.govresearchgate.net

Table 6: CCR5 Receptor Antagonism by this compound Derivatives

| Compound Class | Key Findings | Reference |

|---|---|---|

| 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives | Lipophilicity and electron-donating substituents enhance binding affinity. | nih.govacs.org |

| Piperidine-4-carboxamide derivatives | Small hydrophobic substituents on a central phenyl ring increase binding affinity, leading to low to sub-nanomolar antagonists. | researchgate.net |

| 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas | Identified as a class of compounds with significant CCR5 binding affinity. | nih.govresearchgate.net |

Renin Enzyme Inhibition

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Renin, an aspartyl protease, catalyzes the rate-limiting step of this cascade, making it a prime target for the development of antihypertensive therapies. nih.govresearchgate.net A series of piperidine-based derivatives have been designed and optimized as potent renin inhibitors. nih.gov

Structure-based drug design has been instrumental in the development of these inhibitors. For instance, new pyrimidine (B1678525) derivatives were designed to enhance the renin inhibitory activity of a previously identified fragment. nih.govresearchgate.net By introducing a basic amine, which is essential for interacting with the two aspartic acids in the catalytic site of renin, and by optimizing the S1/S3 binding elements, a significant increase in inhibitory potency was achieved. nih.govresearchgate.net This optimization led to the discovery of N-(piperidin-3-yl)pyrimidine-5-carboxamide derivatives that are highly potent renin inhibitors. nih.gov One such derivative demonstrated a 65,000-fold increase in potency compared to the initial lead compound, achieved by the addition of only seven heavy atoms. researchgate.net These compounds also showed excellent selectivity over other aspartyl proteases. nih.gov

Further optimization of the P3 renin sub-pocket in a different series of piperidine-based inhibitors led to the discovery of compounds that are not only potent but also bioavailable and orally active at low doses in a transgenic rat model of hypertension. nih.gov

Table 1: Renin Inhibitory Activity of Selected Piperidine Derivatives

| Compound | Description | Inhibitory Activity | Reference |

|---|---|---|---|

| N-(piperidin-3-yl)pyrimidine-5-carboxamide 14 | A highly potent renin inhibitor developed through structure-based drug design. | IC50 < 1 nM | researchgate.net |

| Compound 9 | A bioavailable and orally active renin inhibitor. | Data not specified | nih.gov |

| Compound 41 | A bioavailable and orally active renin inhibitor. | Data not specified | nih.gov |

PCSK9 mRNA Translation Inhibition

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism. It promotes the degradation of the low-density lipoprotein (LDL) receptor, leading to increased levels of LDL cholesterol in the plasma. google.comresearchgate.net Inhibiting PCSK9 is a validated strategy for lowering LDL cholesterol and reducing the risk of cardiovascular disease. researchgate.netnih.gov While monoclonal antibodies that block the interaction of PCSK9 with the LDL receptor are available, there is significant interest in developing small molecule inhibitors. researchgate.net

One approach to small molecule PCSK9 inhibition is to block the translation of PCSK9 mRNA into protein. google.comnih.gov This strategy has the potential advantage of reducing intracellular PCSK9 levels, which may have additional benefits such as reducing the secretion of very low-density lipoprotein (VLDL). google.com A class of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides has been identified as small molecule inhibitors of PCSK9 mRNA translation. researchgate.net Optimization of a hit compound from this series led to the identification of derivatives with improved potency, physicochemical properties, and off-target pharmacology. nih.gov These efforts have yielded compounds with suitable profiles for in vivo evaluation. nih.gov

Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B Selectivity)

Monoamine oxidases (MAOs) are a family of enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, such as dopamine (B1211576), serotonin, and norepinephrine. nih.govnih.gov There are two main isoforms, MAO-A and MAO-B, which differ in their substrate selectivity and inhibitor specificity. nih.gov MAO inhibitors are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease. nih.govmdpi.com

Piperidine and its derivatives have been explored as scaffolds for the development of MAO inhibitors. nih.gov For example, a series of pyridazinobenzylpiperidine derivatives were synthesized and evaluated for their ability to inhibit MAO-A and MAO-B. mdpi.com Most of these compounds showed a higher inhibitory activity against MAO-B than MAO-A. mdpi.com In another study, piperine, a natural product containing a piperidine ring, and its derivatives were investigated as MAO inhibitors. nih.gov Some of these derivatives were found to be significant inhibitors of human MAO-A (hMAO-A), while others were more potent against human MAO-B (hMAO-B). nih.gov The selectivity of these inhibitors is an important factor in their therapeutic potential.

Table 2: MAO Inhibitory Activity of Selected Piperidine Derivatives

| Compound | Target | IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |

|---|---|---|---|---|

| Compound S5 | MAO-B | 0.203 | 19.04 | mdpi.com |

| Compound S16 | MAO-B | 0.979 | Not specified | mdpi.com |

| Compound S15 | MAO-A | 3.691 | Not specified | mdpi.com |

| Compound 7 | hMAO-A | 15.38 | Not specified | nih.gov |

| Compound 17c | hMAO-A | 16.11 | Not specified | nih.gov |

| Compound 15 | hMAO-B | Not specified | Not specified | nih.gov |

| Compound 5 | hMAO-B | Not specified | Not specified | nih.gov |

| Compound 17b | hMAO-B | Not specified | Not specified | nih.gov |

Dual-specificity Tyrosine Phosphorylation-Regulated Kinase-1A (Dyrk1a) Inhibition

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (Dyrk1A) is a protein kinase involved in a wide range of cellular processes, including brain development, neurodegeneration, and pancreatic β-cell proliferation. nih.govcore.ac.uk As such, Dyrk1A has emerged as an attractive therapeutic target for various diseases, including diabetes and Alzheimer's disease. nih.govcsic.es Inhibition of Dyrk1A in pancreatic β-cells has been shown to promote their proliferation and enhance glucose-stimulated insulin (B600854) secretion. nih.gov

Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) Inhibition

Low molecular weight protein tyrosine phosphatase (LMPTP) is a key negative regulator of insulin signaling and has been implicated in metabolic diseases such as obesity and diabetes. google.comnih.govmdpi.com Inhibition of LMPTP is therefore considered a promising therapeutic strategy for these conditions. google.comnih.gov

A specific derivative containing a 3-(piperidin-1-yl)propylamino group, N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide, has been identified as a potent and orally bioavailable LMPTP inhibitor. nih.govmdpi.comsci-hub.se This compound has been shown to bind to the phospho-cysteine intermediate of LMPTP and fully occupy the active site, thereby preventing the hydrolysis step in the catalytic cycle. nih.govsci-hub.se Studies have shown that both global and liver-specific depletion of LMPTP can protect mice from diet-induced diabetes. mdpi.com

Table 3: LMPTP Inhibitory Activity of a Selected Piperidine Derivative

| Compound | Description | Mechanism of Action | Reference |

|---|

| N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide | An orally bioavailable and effective LMPTP inhibitor. | Binds to the LMPTP phospho-cysteine intermediate and occupies the active site. | nih.govmdpi.comsci-hub.se |

NLRP3 Inflammasome Inhibition

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by triggering the production of pro-inflammatory cytokines such as IL-1β and IL-18. google.comnih.govgoogle.com Dysregulation of the NLRP3 inflammasome has been linked to a wide range of inflammatory diseases, making it an important therapeutic target. google.comnih.govnih.gov

The activation of the NLRP3 inflammasome is a two-step process involving a priming signal followed by an activation signal. nih.govgoogle.com Small molecule inhibitors of the NLRP3 inflammasome are being developed to treat these inflammatory conditions. nih.govepo.org Some of these inhibitors are based on a piperidine scaffold. For example, certain sulphonylurea derivatives containing a piperidin-3-yl moiety have been reported to inhibit the function of the NLRP3 inflammasome. epo.org Additionally, other piperidine derivatives have been investigated as potential NLRP3 inhibitors, highlighting the versatility of this structural motif in the design of anti-inflammatory agents. google.com

Enzymatic Activity Modulation

The this compound scaffold and its related piperidine structures are key components in the design of molecules that can modulate the activity of a diverse range of enzymes. nih.govmdpi.com As detailed in the preceding sections, these derivatives have been shown to act as inhibitors of several important enzyme classes.

The ability of these compounds to modulate enzymatic activity stems from the structural and chemical properties of the piperidine ring. It can act as a scaffold to correctly position other functional groups for interaction with the active site of an enzyme. The nitrogen atom in the piperidine ring can be protonated at physiological pH, allowing it to form ionic interactions with acidic residues in the enzyme's active site, as seen in the case of renin inhibitors. nih.govresearchgate.net

Furthermore, the flexibility of the piperidine ring allows it to adopt different conformations, which can be advantageous for fitting into specific binding pockets. The 3-propylamine side chain provides an additional point of interaction and can be modified to fine-tune the potency and selectivity of the inhibitor.

Beyond the enzymes already discussed, piperidine derivatives have also been developed to modulate the activity of other enzymes, such as cholinesterases. For example, donepezil, a piperidine derivative, is a reversible acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease. mdpi.com This further underscores the broad utility of the piperidine scaffold in the development of enzyme modulators for a variety of therapeutic applications. nih.govmdpi.com

Modulation of Neurotransmitter Systems and Associated Mechanisms

Derivatives of this compound and related piperidine-containing compounds have been investigated for their ability to modulate various neurotransmitter systems within the central nervous system (CNS). This modulation is primarily achieved through interactions with specific receptors and enzymes that regulate the release and activity of key neurotransmitters.

A significant area of research has focused on piperidine derivatives as antagonists or inverse agonists of the histamine H3 receptor (H3R). mdpi.comnih.gov The H3R is a presynaptic autoreceptor and heteroreceptor that controls the release of histamine and other crucial neurotransmitters. mdpi.com By blocking this receptor, these compounds can enhance neurotransmission, which is a potential therapeutic strategy for neurological disorders characterized by neurotransmitter deficits. mdpi.comnih.gov The H3 receptor has been shown to regulate the release of histamine, acetylcholine (B1216132), norepinephrine, dopamine, serotonin, glutamate, and gamma-aminobutyric acid (GABA). mdpi.comnih.gov Consequently, H3R antagonists can elevate the levels of these neurotransmitters in the synaptic cleft, which may help improve cognitive functions and attention. mdpi.com

For instance, the non-imidazole H3 receptor antagonist JNJ-5207852, which contains a piperidine moiety, has demonstrated high affinity for both rat and human H3 receptors and is noted to increase the release of neurotransmitters. nih.gov Similarly, other 4-oxypiperidine derivatives have been designed as H3R antagonists with the dual purpose of also inhibiting cholinesterases, thereby enhancing cholinergic neurotransmission through a complementary mechanism. nih.gov

Beyond the histaminergic system, certain piperidine derivatives have been developed as modulators of dopamine neurotransmission. google.com These compounds aim to treat dopamine-mediated disorders by influencing dopamine pathways, which are essential for motor, cognitive, and emotional functions. google.com Some piperidine compounds also exhibit activity as monoamine neurotransmitter re-uptake inhibitors. google.com

Furthermore, some piperidine derivatives function as cholinesterase inhibitors. mdpi.com Donepezil, a well-known piperidine derivative, reversibly inhibits acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. mdpi.com This inhibition leads to increased levels of acetylcholine in the brain, a key mechanism in managing symptoms of Alzheimer's disease. nih.govmdpi.com

Recent studies have also explored dual-targeting piperidine derivatives that act as antagonists for both the histamine H3 receptor and the sigma-1 (σ1) receptor. acs.orgacs.org The σ1 receptor is involved in various cellular functions, including the modulation of neurotransmission, and dual-antagonism may offer novel therapeutic avenues for conditions like neuropathic pain. acs.org

Table 1: Modulation of Neurotransmitter Systems by Piperidine Derivatives